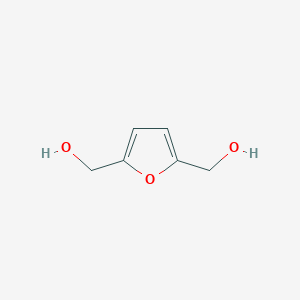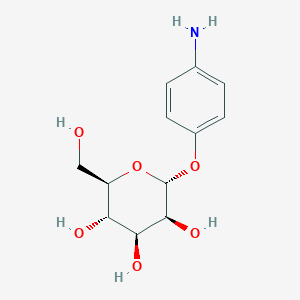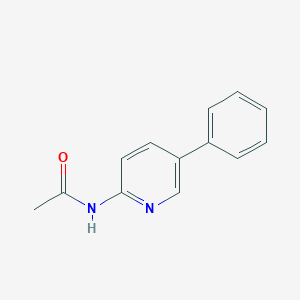
N-(5-phénylpyridin-2-yl)acétamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various N-substituted acetamides has been explored in several studies. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides was achieved by converting benzoic acid into various intermediates and then reacting with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride . These methods demonstrate the versatility of synthetic approaches for creating a wide range of N-substituted acetamide compounds.
Molecular Structure Analysis
The molecular structures of these compounds have been extensively characterized using various spectroscopic techniques and X-ray diffraction. For example, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was solved using single-crystal X-ray diffraction, revealing a monoclinic space group and the presence of intramolecular C-H···O hydrogen bonds . The structure of N-(5-chloro-2-hydroxy-phenyl)-acetamide was also determined by X-ray diffraction, showing a monoclinic space group and various hydrogen bonding interactions . These studies highlight the importance of non-covalent interactions in the stabilization of the crystal structures of these compounds.
Chemical Reactions Analysis
The reactivity of N-substituted acetamides has been explored in the context of their potential biological activities. For instance, the synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was subjected to molecular docking analysis to assess its anticancer activity, targeting the VEGFr receptor . Additionally, the synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were screened for antimicrobial and hemolytic activity, with some compounds showing significant activity against selected microbial species . These studies suggest that N-substituted acetamides can participate in various chemical reactions relevant to their potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamides have been investigated through different analytical techniques. The vibrational frequencies and molecular electrostatic potential of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using FT-IR, NMR spectroscopies, and DFT calculations, providing insights into the stability of the molecule and its role in non-linear optics . The thermal properties of similar compounds were analyzed using thermogravimetric analysis and differential thermal analysis, contributing to the understanding of their stability under different conditions . These analyses are crucial for predicting the behavior of these compounds in various environments and for their potential applications.
Applications De Recherche Scientifique
Synthèse chimique
“N-(5-phénylpyridin-2-yl)acétamide” est utilisé dans la synthèse chimique . Il est disponible à l'achat pour la recherche et peut être utilisé dans la synthèse de divers autres composés .
Études de chimie quantique
Ce composé a fait l'objet d'études expérimentales et théoriques de chimie quantique . Ces études impliquent la caractérisation du composé en utilisant diverses techniques telles que les analyses élémentaires, FT-IR, UV-Vis., ESR, 1H-RMN et l'analyse thermique .
Ligand pour les complexes métalliques
“this compound” peut agir comme un ligand pour les complexes métalliques . Dans une étude, il a été démontré qu'il s'agissait d'un ligand tridentate avec trois liaisons de coordination dans un complexe de cuivre(II) .
Activité biologique
Le complexe de cuivre(II) de “this compound” a été évalué pour son activité antibactérienne contre deux espèces bactériennes, à savoir Escherichia coli (E. coli) et Staphylococcus aureus (S. aureus) . Il a également été testé pour son activité antifongique contre deux espèces (Condida albicans et Aspergillus flavus) .
Études de docking moléculaire
Des études de docking moléculaire ont été menées avec “this compound” et le récepteur du facteur de croissance analogue à l'insuline 1 (IGF-1R) . Ces études peuvent fournir des informations sur les applications thérapeutiques potentielles de ce composé.
Applications pharmaceutiques
La préparation de nouveaux complexes de cuivre et l'investigation de leurs activités biologiques pour des applications pharmaceutiques est l'un des domaines les plus dynamiques
Mécanisme D'action
Target of Action
N-(5-phenylpyridin-2-yl)acetamide, also known as N-ACETYL-2-AMINO-5-PHENYLPYRIDINE, primarily targets Src signaling and tubulin polymerization . Src is a family of non-receptor tyrosine kinases involved in cell growth, proliferation, migration, and survival . Tubulin polymerization is crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton .
Mode of Action
This compound inhibits the polymerization of purified tubulin in vitro, leading to the arrest of the cell cycle at the G2/M phase . It also binds to the kinase catalytic domain of the Src protein, reducing the phosphorylation of Src . This dual mechanism of action disrupts both the structural integrity and signaling pathways within the cell .
Biochemical Pathways
The inhibition of tubulin polymerization disrupts the formation of microtubules, affecting various cellular processes, including cell division and intracellular transport . The reduction in Src phosphorylation impacts multiple signaling pathways involved in cell proliferation, survival, and migration .
Result of Action
The compound has been shown to efficiently suppress the proliferation of various cancer cell lines, including MDA-MB-231, H446, SKOV-3, HepG2, and HT29 . It has a particularly potent effect on small-cell lung cancer (SCLC) cells, with IC50 values as low as 5 nM . In a xenograft model of H446 small-cell lung cancer, the compound significantly reduced tumor volume without obvious toxicity .
Propriétés
IUPAC Name |
N-(5-phenylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUKKQSINSXDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




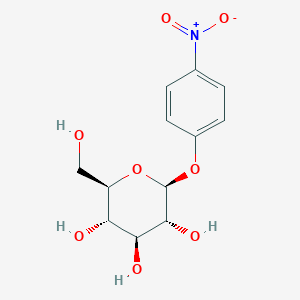
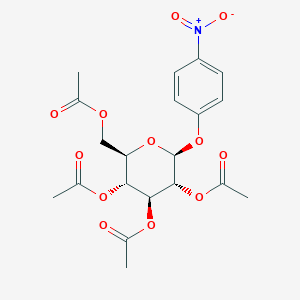
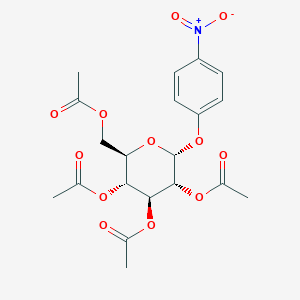
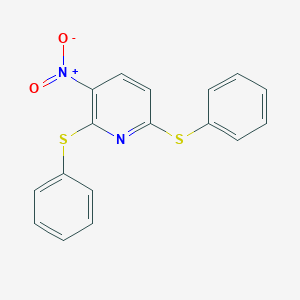



![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16200.png)
